molecular formula C8H18ClN3O B2974680 (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride CAS No. 1349699-86-0

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Cat. No.: B2974680
CAS No.: 1349699-86-0
M. Wt: 207.7
InChI Key: FOHHWQWGPZHBNS-OGFXRTJISA-N
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Description

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (CAS: 1909337-04-7) is a chiral urea derivative characterized by a piperidin-3-yl substituent and two methyl groups on the urea nitrogen. Its molecular formula is C₈H₁₈ClN₃O, with a molecular weight of 207.70 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. The (R)-configuration at the piperidine ring introduces stereochemical specificity, which may influence its interactions in biological systems or synthetic applications.

Properties

IUPAC Name

1,1-dimethyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHWQWGPZHBNS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of piperidin-3-ylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with potential applications across chemistry, biology, medicine, and industry. It features a unique structure comprising a piperidine ring and a urea group, rendering it valuable for research and development.

Scientific Research Applications

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride in Chemistry
In chemistry, (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride serves as a building block for synthesizing complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is explored in various studies.

Medicine
The compound has demonstrated promise in preclinical studies for potential therapeutic effects and may be investigated for treating conditions like inflammation and pain.

Industry
In the industrial sector, this compound can be used in developing new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.

Chemical Reactions

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can undergo oxidation, reduction, and substitution reactions.

Reaction Types and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is of interest in medicinal chemistry because of its structural features and biological activities. Research indicates its use in studies focusing on enzyme inhibition and receptor binding, particularly regarding its interaction with specific molecular targets. Preclinical studies have demonstrated the compound's promise in treating conditions such as inflammation and pain and may serve as a building block for developing new pharmaceuticals.

Dopamine D3 Receptor

Mechanism of Action

The mechanism by which (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with three closely related urea derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazards/Precautions
(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea HCl 1909337-04-7 C₈H₁₈ClN₃O 207.70 Two methyl groups on urea nitrogen; (R)-piperidine Not explicitly reported
(R)-3-Methyl-1-(piperidin-3-yl)urea HCl 1349699-82-6 C₇H₁₆ClN₃O 193.67 Single methyl group on urea nitrogen; (R)-piperidine No hazard classification
3-[3-(Dimethylamino)propyl]-1-phenylurea 32022-55-2 C₁₂H₁₉N₃O 221.30 Dimethylamino propyl chain; phenyl substituent P261, P262; unstudied toxicology
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione HCl 104618-31-7 C₁₃H₁₅ClN₂O₂ 266.73 Isoindoline-dione core; (R)-piperidine Similarity score: 0.82

Structural and Physicochemical Analysis

  • Methyl vs. Dimethyl Substitution: The dimethyl variant (207.70 g/mol) exhibits a 14.03 g/mol increase over the methyl analog (193.67 g/mol) due to the additional methyl group.
  • Piperidine vs. Phenyl Substituents : The phenylurea derivative (221.30 g/mol) replaces the piperidine ring with a bulky aromatic group, which may alter binding affinity in biological targets or increase metabolic stability compared to aliphatic analogs .
  • Isoindoline-dione Derivative : While sharing the (R)-piperidine motif, this compound (266.73 g/mol) diverges structurally with an isoindoline-dione core, reducing urea-related hydrogen-bonding capacity .

Research and Application Considerations

  • Synthetic Utility : The dimethyl and methyl variants are likely intermediates in chiral synthesis, leveraging their stereochemical purity for asymmetric catalysis or drug development .
  • Biological Relevance : Urea derivatives often target enzymes or receptors via hydrogen bonding; the dimethyl group may introduce steric hindrance, modulating selectivity .
  • Data Gaps : Toxicological and pharmacokinetic studies are absent for most analogs, highlighting a critical need for further research .

Biological Activity

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₈ClN₃O and a molecular weight of approximately 207.7 g/mol. Its structural representation includes a piperidine ring and a urea functional group, which contribute to its diverse biological activities.

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride primarily acts as an allosteric antagonist of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including appetite regulation and pain perception. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating conditions related to cannabinoid signaling, such as obesity and pain disorders.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and receptor binding. Its potential as a pharmacological agent is being explored in various studies, particularly concerning its interaction with specific molecular targets.

Therapeutic Applications

Preclinical studies have demonstrated the compound's promise in treating conditions such as inflammation and pain. Its unique properties may also allow it to serve as a building block for developing new pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(R)-N,N-Dimethylpiperidinyl ureaContains piperidine but lacks the dimethyl groupPotentially similar effects on receptors
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochlorideMethyl group instead of dimethylKnown for inhibiting soluble epoxide hydrolase
N-(Piperidinyl)ureasGeneral class with varying substituentsDiverse activities depending on specific structure

The distinct configuration of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride allows it to selectively act on cannabinoid receptors, differentiating it from other compounds that may have broader or different receptor interactions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride:

  • Study on Cannabinoid Receptor Modulation : This study focused on the compound's role in modulating cannabinoid receptor activity. It was found to effectively alter receptor signaling pathways, indicating potential applications in treating disorders linked to cannabinoid signaling.
  • Preclinical Evaluation for Pain Management : In preclinical models, (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride demonstrated significant analgesic effects, suggesting its utility in developing new pain management therapies .

Q & A

Q. What synthetic strategies are effective for preparing (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride with stereochemical control?

  • Methodological Answer : A common approach involves coupling a urea precursor with a chiral piperidine derivative. For example, oxalyl chloride can activate carbonyl groups in intermediates, followed by reaction with (R)-piperidin-3-amine under anhydrous conditions in chloroform. Stereochemical purity is achieved via chiral column chromatography (chloroform:methanol gradients) or recrystallization using hexane/acetone mixtures (10:1 v/v) . Crystallization conditions (solvent ratios, cooling rates) are critical for isolating enantiomerically pure solids.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key signals include piperidine protons (δ 3.45–3.65 ppm for axial/equatorial H) and urea NH groups (δ 5.7–6.2 ppm, broad). The (R)-chirality can be inferred from splitting patterns in NOESY or chiral shift reagents .
  • LC-MS/HRMS : Expected [M+H]+ or [M-H]- peaks should match theoretical molecular weights (e.g., C₁₀H₂₀ClN₃O has a molecular weight of 245.7 g/mol). Isotopic patterns confirm chlorine presence .
  • IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, and piperidine N-H bends at ~3300 cm⁻¹ .

Q. How can researchers assess the purity of this compound, particularly for chiral contaminants?

  • Methodological Answer :
  • HPLC with Chiral Columns : Use cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10). Retention time differences between enantiomers confirm stereochemical purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 175–177°C) indicate high crystallinity and purity. Deviations suggest impurities or racemization .

Advanced Research Questions

Q. What experimental designs are suitable for studying the stability of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light at 254 nm) conditions. Monitor degradation via HPLC at 206 nm and identify byproducts using LC-MS/MS .
  • Kinetic Stability Assays : Measure half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can the compound’s inhibitory activity against enzymatic targets (e.g., PARP or acetylcholinesterase) be quantitatively evaluated?

  • Methodological Answer :
  • In Vitro Enzyme Assays : For PARP inhibition, use recombinant PARP1/2 enzymes with NAD⁺ and biotinylated substrates. Measure IC₅₀ via fluorescence-based detection of ADP-ribosylation products (e.g., using anti-biotin antibodies) .
  • Kinetic Analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations. Competitive vs. non-competitive inhibition modes can elucidate binding mechanisms .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects on piperidine and urea moieties. For example, dimethyl groups may enhance lipophilicity but reduce solubility, affecting cell permeability .
  • Orthogonal Assay Validation : Replicate conflicting results using alternative methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). Cross-validate with molecular docking to identify steric/electronic mismatches .

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